2-[4-(Propane-2-sulfonyl)phenyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one
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Overview
Description
2-[4-(Propane-2-sulfonyl)phenyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one is a complex organic compound that features a combination of sulfonyl, phenyl, pyrrolidinyl, and azetidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Propane-2-sulfonyl)phenyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the core azetidinone structure. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Propane-2-sulfonyl)phenyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl and pyrrolidinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
2-[4-(Propane-2-sulfonyl)phenyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Propane-2-sulfonyl)phenyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The sulfonyl and pyrrolidinyl groups are known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s unique structure allows it to fit into specific binding sites, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Known for their biological activity and use in drug discovery.
Azetidinone derivatives: Used as intermediates in the synthesis of various pharmaceuticals.
Sulfonyl compounds: Known for their role in medicinal chemistry as enzyme inhibitors.
Uniqueness
What sets 2-[4-(Propane-2-sulfonyl)phenyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one apart is its combination of these functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-14(2)24(22,23)17-7-5-15(6-8-17)11-18(21)20-12-16(13-20)19-9-3-4-10-19/h5-8,14,16H,3-4,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRCMBOBEFSYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC(C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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